5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
Molecular Formula |
C8H13N5O |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H13N5O/c1-4-3-5(2)13-8(10-4)11-7(12-13)6(9)14/h4-5H,3H2,1-2H3,(H2,9,14)(H,10,11,12) |
InChI Key |
CFKOCKPUKJNBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)N)N1)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Triazolo[1,5-a]pyrimidine Core
The core is commonly synthesized by cyclocondensation of appropriately substituted pyrimidine precursors with 1,2,4-triazole or hydrazine derivatives. For example, a substituted pyrimidine intermediate bearing methyl groups at the 5- and 7-positions is reacted with hydrazine or 1,2,4-triazole under reflux conditions in ethanol or other suitable solvents, often catalyzed by acid (e.g., HCl) to facilitate ring closure.
Introduction of Methyl Groups
Methyl substituents at the 5- and 7-positions are typically introduced via methylated starting materials or by selective methylation of the pyrimidine ring prior to triazole ring formation. This can involve the use of methyl-substituted pyrimidine intermediates or methylation reagents such as methyl iodide under basic conditions.
Carboxamide Functionalization at the 2-Position
The 2-carboxamide group is introduced by converting a 2-position precursor (often a 2-chloropyrimidine or 2-carboxylate ester) into the corresponding carboxamide. This is achieved by nucleophilic substitution or amidation reactions using ammonia or primary amines under controlled conditions, typically involving heating in polar solvents like ethanol or DMF.
Representative Synthetic Route (Literature-Based)
Detailed Research Findings and Optimization
Ring Closure Efficiency: Acid catalysis (e.g., HCl) in ethanol under reflux enhances cyclization yield and purity of the triazolo ring system.
Substituent Effects: Methyl groups at 5- and 7-positions influence the dihedral angle and conformational flexibility of the fused ring, impacting biological activity and synthetic accessibility.
Amidation Conditions: Amidation at the 2-position is optimized by controlling temperature and solvent polarity to avoid side reactions such as hydrolysis or over-substitution.
Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography) yield analytically pure compounds suitable for further biological evaluation.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclocondensation solvent | Ethanol | Reflux with acid catalyst |
| Cyclocondensation time | 4–12 hours | Monitored by TLC |
| Methylation method | Use of methylated pyrimidine precursors or methyl iodide | Selective methylation preferred |
| Amidation reagent | Ammonia or primary amines | Excess reagent can improve yield |
| Amidation solvent | Ethanol or DMF | Polar solvents facilitate substitution |
| Purification | Recrystallization or chromatography | Ensures high purity |
Chemical Reactions Analysis
Oxidation and Reduction: 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo oxidation and reduction reactions.
Substitution: It is susceptible to nucleophilic substitution reactions at appropriate positions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).
Major Products: The major products formed during these reactions include derivatives of the triazolopyrimidine core, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure.
Catalysis: It may serve as a ligand or catalyst in organic transformations.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antimicrobial Activity: Researchers investigate its potential as an antimicrobial agent.
Pharmaceuticals: It may find applications in drug development.
Agrochemicals: Derivatives could be used in crop protection.
Mechanism of Action
The exact mechanism by which 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of triazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Patterns and Key Features
| Compound Name (Example) | Substituents | Functional Group | Key Properties/Activities | Reference |
|---|---|---|---|---|
| Target Compound | 5,7-dimethyl | 2-carboxamide | Antiproliferative (hypothesized) | [3, 10] |
| 5-Methyl-7-phenyl variant (Compound 8) | 5-methyl, 7-phenyl | 2-carboxamide | Synthetic intermediate | [7] |
| [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f) | Variable 5,7-substituents | 2-sulfonamide | Herbicidal activity | [2] |
| Ethyl 5,7-dimethyl-triazolo-pyrimidine-2-carboxylate | 5,7-dimethyl | 2-carboxylate ester | Unreported bioactivity | [16] |
| 7-(2-Methoxyphenyl)-5-methyl variant | 7-(2-MeOPh), 5-methyl | 6-carboxamide | Structural analog | [12] |
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
| Compound Type | Melting Point Range (°C) | Yield (%) | Spectral Data (NMR/HRMS) | Reference |
|---|---|---|---|---|
| 2-Amino-carboxamides (5a–v) | 230.1–306.5 | 47–66 | δ 168.13 (13C NMR), HRMS 465.1881 | [4, 6] |
| Herbicidal sulfonamides (8a–8f) | Not reported | Moderate | Not detailed | [2] |
| Ethyl 5,7-dimethyl-2-carboxylate | Not reported | Not given | MFCD03659569 (CAS data) | [16] |
Key Structural-Activity Relationships (SAR)
- Carboxamide vs. Sulfonamide: The 2-carboxamide group enhances hydrogen bonding (critical for antiproliferative activity), while sulfonamides improve lipophilicity and enzyme targeting (herbicidal applications) .
- Methyl vs. Aryl Substituents: 5,7-Dimethyl groups may increase metabolic stability compared to bulkier aryl substituents (e.g., 7-phenyl), which could enhance bioavailability .
Biological Activity
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Interactions
The compound exhibits a range of pharmacological activities by interacting with various molecular targets. It is known to inhibit specific enzymes involved in critical biochemical pathways. For instance, compounds with a similar triazolo[1,5-a]pyrimidine scaffold have been reported to selectively inhibit phosphodiesterase (PDE) enzymes, impacting cyclic AMP signaling pathways in the cardiovascular system .
Enzyme Inhibition
Research indicates that 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may inhibit enzymes related to metabolic processes. The binding affinity of this compound to target enzymes suggests significant modulation of cellular functions such as proliferation and apoptosis through alterations in signaling pathways like ERK .
Binding Affinities
The compound has demonstrated strong binding affinities with various biomolecules. This property is crucial for its inhibitory effects on enzymes and receptors that play roles in disease mechanisms. The interactions can lead to significant changes in the metabolic flux within cells .
Cellular Effects
In vitro studies have shown that this compound affects cell viability and function across different cell lines. Notably, it has been observed to induce apoptosis in cancer cell lines while exhibiting antimicrobial properties against certain pathogens .
Case Studies
- Antiviral Activity : A study focusing on the inhibition of influenza A virus polymerase demonstrated that derivatives of triazolo[1,5-a]pyrimidine effectively disrupted the PA-PB1 interaction necessary for viral replication. This highlights the potential of such compounds in antiviral therapies .
- Anticancer Properties : Other research has indicated that similar compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, the activation of caspases and alteration of Bcl-2 family proteins were noted as mechanisms leading to increased apoptosis rates .
- Antimicrobial Effects : The compound has shown significant inhibitory activity against a range of microorganisms. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
